3-[1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
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Overview
Description
3-[1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is a complex organic compound that features a unique combination of pyrimidine, pyrrolidine, and oxazolidinone rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the pyrimidine moiety, and finally, the formation of the oxazolidinone ring. Key steps may include:
Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Pyrimidine Moiety: This step often involves nucleophilic substitution reactions where the pyrrolidine ring is functionalized with the pyrimidine group.
Formation of Oxazolidinone Ring: This can be accomplished through cyclization reactions involving carbonyl compounds and amines.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyrimidine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-[1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.
Pyrimidine Derivatives: Compounds such as 4,6-dimethylpyrimidine and its analogs.
Oxazolidinone Derivatives: Compounds like linezolid and tedizolid.
Uniqueness
3-[1-(5,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
3-[1-(5,6-dimethylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-9-10(2)14-8-15-12(9)16-4-3-11(7-16)17-5-6-19-13(17)18/h8,11H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCPICWKYCTLJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCC(C2)N3CCOC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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